molecular formula C13H14F6N2O2 B11488155 1-(2-Ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(3-methylphenyl)urea

1-(2-Ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(3-methylphenyl)urea

Cat. No.: B11488155
M. Wt: 344.25 g/mol
InChI Key: PDOVUTVPSQWKDN-UHFFFAOYSA-N
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Description

3-(2-ETHOXY-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-1-(3-METHYLPHENYL)UREA is a synthetic organic compound that belongs to the class of ureas. Compounds in this class are often used in various industrial and pharmaceutical applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ETHOXY-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-1-(3-METHYLPHENYL)UREA typically involves the reaction of 3-methylphenyl isocyanate with 2-ethoxy-1,1,1,3,3,3-hexafluoropropan-2-amine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions may occur under specific conditions, often involving reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while substitution reactions can produce a variety of derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-METHOXY-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-1-(3-METHYLPHENYL)UREA
  • 3-(2-ETHOXY-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-1-(4-METHYLPHENYL)UREA

Uniqueness

The unique combination of the ethoxy and hexafluoropropan-2-yl groups in 3-(2-ETHOXY-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-1-(3-METHYLPHENYL)UREA imparts distinct chemical properties, such as increased lipophilicity and stability, which may enhance its performance in specific applications compared to similar compounds.

Properties

Molecular Formula

C13H14F6N2O2

Molecular Weight

344.25 g/mol

IUPAC Name

1-(2-ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(3-methylphenyl)urea

InChI

InChI=1S/C13H14F6N2O2/c1-3-23-11(12(14,15)16,13(17,18)19)21-10(22)20-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H2,20,21,22)

InChI Key

PDOVUTVPSQWKDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=CC=CC(=C1)C

Origin of Product

United States

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